3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine
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Overview
Description
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzyl halides for nucleophilic substitution or electrophilic reagents like sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
Uniqueness
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methanesulfonylpiperidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-benzyl-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-22(19,20)18-9-5-8-13(11-18)15-17-16-14(21-15)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJGLLLMDBBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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